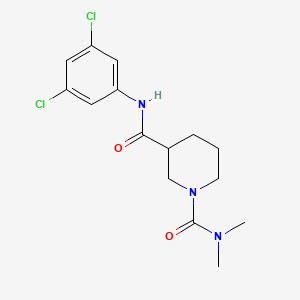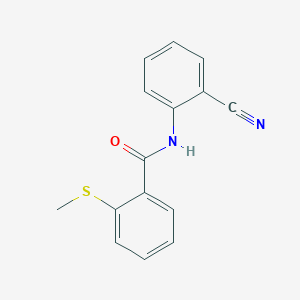![molecular formula C16H18F3N3O B5330617 (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol is a chemical compound that has gained significant attention in scientific research. This compound is a selective β2-adrenergic receptor agonist, which means that it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors has been linked to various physiological and biochemical effects, making this compound a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol involves its binding to β2-adrenergic receptors. Once bound, this compound activates the receptor, leading to the activation of downstream signaling pathways. These pathways are involved in various physiological processes, such as smooth muscle relaxation and glycogenolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol are mainly related to its activation of β2-adrenergic receptors. These effects include increased cAMP production, activation of protein kinase A, and activation of the mitogen-activated protein kinase pathway. These pathways are involved in various physiological processes, such as airway smooth muscle relaxation, glycogenolysis, and lipolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically study the effects of β2-adrenergic receptor activation without interference from other receptors. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol. One area of interest is its potential as a therapeutic agent for diseases such as asthma and chronic obstructive pulmonary disease. Another area of research is its use as a tool to study the role of β2-adrenergic receptors in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol involves several steps. The starting material for the synthesis is 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine, which is reacted with (S)-3-phenyl-2-hydroxypropanal in the presence of a catalyst to form the corresponding imine. The imine is then reduced with a reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool to study the β2-adrenergic receptor signaling pathway. This compound has been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as airway smooth muscle relaxation and glucose metabolism.
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)8-6-13-7-9-20-15(21-13)22-14(11-23)10-12-4-2-1-3-5-12/h1-5,7,9,14,23H,6,8,10-11H2,(H,20,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMWJAPKPXGQEB-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![N-(2,3-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330552.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![7-{[4-(2-furoyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5330576.png)

![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)